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molecular formula C12H11BrO2 B8304408 (2-Bromo-4-hydroxymethyl-naphthalen-1-yl)-methanol

(2-Bromo-4-hydroxymethyl-naphthalen-1-yl)-methanol

Cat. No. B8304408
M. Wt: 267.12 g/mol
InChI Key: SXZXLMGACZRSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207134B2

Procedure details

Under a nitrogen stream, to a solution of 2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester (191.5 mg, 0.505 mmol) in dichloromethane (1.9 mL) was added a solution of diisobutylaluminum hydride in toluene (1.04 M, 4.9 mL, 5.096 mmol) at −78° C. The temperature of the resultant mixture was raised over 2 hours to 0° C., and then to the solution was added saturated aqueous ammonium chloride to stop the reaction. The resultant mixture was twice extracted with ethyl acetate. After drying the organic layer over anhydrous magnesium sulfate, solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solution=ethyl acetate:n-hexane (1:1)), to thereby obtain the titled compound (124 mg, 87%).
Name
2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester
Quantity
191.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17](OC(C)C)=[O:18])=[CH:9][C:8]=1[Br:23])=O)(C)C.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[Cl-].[NH4+]>ClCCl>[Br:23][C:8]1[CH:9]=[C:10]([CH2:17][OH:18])[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]=1[CH2:5][OH:4] |f:1.2,4.5|

Inputs

Step One
Name
2-bromo-naphthalene-1,4-dicarboxylic acid diisopropyl ester
Quantity
191.5 mg
Type
reactant
Smiles
C(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C12)C(=O)OC(C)C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
4.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was twice extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over anhydrous magnesium sulfate, solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developing solution=ethyl acetate:n-hexane (1:1))

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=CC=CC=C2C(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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